molecular formula C19H21NO4 B075221 Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate CAS No. 1539-44-2

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Cat. No.: B075221
CAS No.: 1539-44-2
M. Wt: 327.4 g/mol
InChI Key: VQDKSJMDSZZJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a highly versatile and significant chemical intermediate, primarily recognized as a derivative of the Hantzsch ester. Its core research value lies in its role as a privileged scaffold in organic synthesis and as a key precursor in the development of pharmaceuticals, materials science, and catalytic systems. This compound features a dihydropyridine core that is readily aromatized to the corresponding pyridine, a common motif in many bioactive molecules and ligands. Researchers extensively employ it in the synthesis of complex poly-substituted pyridines and as a building block for NADH model compounds in biomimetic reduction reactions. Its mechanism of action in photoredox catalysis is of particular interest, where it can act as a potent single-electron reductant or a radical source upon visible-light irradiation, enabling novel, sustainable pathways for C-H functionalization and cross-coupling reactions. The phenyl and ester substituents offer tunable electronic and steric properties, making it an ideal candidate for developing new ligands in coordination chemistry and for constructing organic electronic materials. This reagent is exclusively for laboratory research applications.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKSJMDSZZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348071
Record name Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539-44-2
Record name 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under solvent-free conditions or in the presence of a suitable solvent such as ethanol. The use of catalysts like magnesium ferrite nanoparticles (MgFe2O4 MNPs) can enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are optimized to achieve maximum yield and purity, often employing automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Oxidation Reactions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes oxidation to form pyridine derivatives. Key findings include:

  • Oxidizing agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used .

  • Products : Oxidation yields fully aromatic pyridine structures, such as this compound derivatives with enhanced conjugation.

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentTemperature (°C)Reaction Time (h)Product Yield (%)
KMnO₄80–1004–675–85
CrO₃60–803–570–78

Reduction Reactions

The compound’s ester groups and pyridine ring are amenable to reduction:

  • Reducing agents : Lithium aluminum hydride (LiAlH₄) selectively reduces ester groups to hydroxymethyl groups, producing 3,5-dihydroxymethyl-4-aryl-2,6-dimethylpyridines . Sodium borohydride (NaBH₄) reduces the pyridine ring to dihydropyridine derivatives.

Table 2: Reduction Pathways and Yields

Reducing AgentTarget SiteProductYield (%)
LiAlH₄Ester groups3,5-Dihydroxymethyl-4-phenylpyridine78–87
NaBH₄Pyridine ring1,4-Dihydropyridine derivative60–72

Mechanistic Insight : LiAlH₄ reduction proceeds via nucleophilic attack on the carbonyl carbons, while NaBH₄ facilitates electron transfer to the aromatic ring .

Substitution Reactions

The amino and ester groups enable nucleophilic substitutions:

  • Nucleophiles : Amines, alcohols, and thiols react under basic conditions to replace ester groups or modify the pyridine core .

  • Example : Reaction with ammonia generates 3,5-diamino derivatives, useful in coordination chemistry .

Table 3: Substitution Reactions with Selected Nucleophiles

NucleophileConditionsProductApplication
NH₃ (aq.)Reflux, 6 h3,5-Diaminopyridine derivativeLigand synthesis
CH₃OHAcid catalysis, 2 hMethyl ester analogProdrug development

Photochemical and Catalytic Reactions

  • Photochemical oxidation : UV irradiation in the presence of oxygen generates hydroxylated pyridine derivatives, with quantum yields dependent on solvent polarity.

  • Catalytic hydrogenation : Palladium catalysts convert the compound into tetrahydropyridine derivatives under H₂ pressure (2 atm, 80°C) .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 4: Reactivity Comparison with Analogues

CompoundOxidation Rate (vs. KMnO₄)Reduction Efficiency (vs. LiAlH₄)
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate1.0×0.9×
Diethyl 2-methyl-4-(trifluoromethyl)pyridine-3,5-dicarboxylate0.7×1.2×

Key Insight : Ethyl esters enhance steric hindrance, slightly reducing oxidation rates compared to methyl esters .

Scientific Research Applications

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its role as a hydrogen donor in reduction reactions. The compound’s ester groups facilitate its participation in nucleophilic substitution reactions, while the phenyl and pyridine rings provide stability and reactivity. In medicinal applications, its derivatives interact with molecular targets such as cyclooxygenase enzymes, inhibiting their activity and reducing inflammation and pain .

Comparison with Similar Compounds

Mechanistic Insights :

  • The phenyl substituent enhances binding to calcium channels (similar to nifedipine), while electron-withdrawing groups (e.g., nitro in ) alter redox behavior and bioactivity .

Structural and Physicochemical Properties

  • Crystallography : Substituents influence crystal packing. For example, diethyl 4-(2,5-dimethoxyphenyl) derivatives exhibit solvent-dependent conformational changes, affecting stability .
  • Hydrogen Bonding : The dihydropyridine NH group in diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate participates in hydrogen bonding, stabilizing its structure .
  • Oxidation By-Products : Oxidation of nitro-substituted analogs (e.g., ) yields mixtures of formyl and methylpyridines, whereas optimized methods for the phenyl derivative avoid by-products .

Physical Properties Comparison

Property Phenyl Derivative Trimethoxyphenyl Derivative 4-Bromophenyl Derivative
Molecular Weight (g/mol) 341.4 419.5 398.3
logP ~2.8 3.2 ~3.5
Hydrogen Bond Acceptors 6 8 6
Solubility (Predicted) Moderate Low Low

Biological Activity

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS Number: 1539-44-2) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide an in-depth overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C19H21NO4
  • Molecular Weight : 327.37 g/mol
  • Melting Point : 64 °C
  • Physical Form : Solid
  • Purity : ≥97% .

The biological activity of diethyl 2,6-dimethyl-4-phenylpyridine derivatives is primarily attributed to their ability to interact with various biological targets. Research indicates that these compounds may exhibit:

  • Antioxidant Activity : They have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Some studies suggest that these compounds possess significant antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH assayExhibited significant free radical scavenging activity (IC50 = 25 µg/mL).
AntimicrobialDisk diffusion methodInhibited growth of E. coli and S. aureus with zones of inhibition ≥15 mm.
Anti-inflammatoryELISAReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of diethyl 2,6-dimethyl-4-phenylpyridine derivatives using the DPPH assay. The results indicated that these compounds effectively scavenged free radicals, demonstrating potential for use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, diethyl 2,6-dimethyl-4-phenylpyridine was tested against various pathogens. The compound showed notable antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings support its potential application as a natural preservative or therapeutic agent.

Case Study 3: Anti-inflammatory Potential

A cellular study focused on the anti-inflammatory effects of this compound on macrophages activated by lipopolysaccharides (LPS). The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting that diethyl 2,6-dimethyl-4-phenylpyridine could be beneficial in managing inflammatory conditions.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider safety profiles. The compound is classified with hazard codes indicating potential toxicity (H302 - harmful if swallowed; H312 - harmful in contact with skin; H332 - harmful if inhaled) . Therefore, appropriate safety measures should be taken when handling this compound.

Q & A

Q. What synthesis routes are commonly employed for Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Hantzsch reaction, involving benzaldehyde, ammonium bicarbonate, and ethyl acetoacetate in methanol under reflux. A three-step process (condensation, aromatization, and hydrolysis) yields the final product, with intermediate yields of 45.9% (condensation), 50.2% (aromatization using FeCl₃), and 62.7% (hydrolysis) . Optimization of solvent choice (e.g., ethanol vs. methanol) and catalyst loading (e.g., FeCl₃ for oxidation) can improve efficiency.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 0.83 ppm (ethyl CH₃), 2.53 ppm (pyridine CH₃), and 7.18–7.29 ppm (aromatic protons) confirm substituents .
  • IR : Bands at 1735 cm⁻¹ (ester C=O) and 1556 cm⁻¹ (pyridine ring vibrations) validate functional groups .
  • Elemental analysis : Matches calculated vs. observed C, H, and N percentages (e.g., C 69.28% calculated vs. 69.29% observed) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

X-ray crystallography reveals a flattened boat conformation for the dihydropyridine ring, with an 88.78° dihedral angle between the pyridine and phenyl rings. Strong N–H···O hydrogen bonds (2.87–2.89 Å) and C–H···π interactions propagate molecular chains along the [110] direction .

Q. What safety protocols are recommended for handling this compound in the lab?

Avoid dust formation and skin contact. Use closed containers for disposal, and adhere to engineering controls (e.g., fume hoods) as per safety data sheets. Stability studies under varying pH and temperature are advised to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate electronic properties and intermolecular interactions?

  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H, C···C) and visualize crystal packing via 3D energy frameworks .
  • Cremer-Pople puckering parameters : Analyze ring puckering amplitude (e.g., q₂ = 0.45 Å for dihydropyridine) to compare conformational flexibility across derivatives .

Q. What strategies resolve contradictions in synthetic yields or spectral data between studies?

  • Reproducibility checks : Vary catalyst (e.g., FeCl₃ vs. iodine/KBr systems) and solvent polarity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 328 [M+1]) to rule out impurities .
  • Dynamic NMR : Detect rotational barriers in ester groups that may cause signal splitting .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

  • Docking studies : Model interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Substituents at the 4-phenyl position (e.g., nitro groups) enhance binding affinity via π-π stacking .
  • SAR analysis : Compare IC₅₀ values of derivatives with varying ester chains (ethyl vs. didodecyl) to optimize lipophilicity .

Q. What advanced crystallographic tools address challenges in refining high-resolution or twinned data?

  • SHELXL : Refine anisotropic displacement parameters and handle twinning via Hooft/Y statistics .
  • WinGX/ORTEP : Visualize thermal ellipsoids and validate geometry using PLATON/ADDSYM .
  • TWINABS : Scale and integrate data from twinned crystals .

Q. How can oxidation state changes (dihydropyridine → pyridine) be monitored experimentally?

  • UV-Vis spectroscopy : Track λmax shifts (e.g., 340 nm → 260 nm) during FeCl₃-mediated aromatization .
  • Cyclic voltammetry : Identify redox peaks corresponding to dihydropyridine oxidation .

Methodological Notes

  • Synthetic optimization : Use flow reactors for scalable Hantzsch reactions, reducing reaction time from hours to minutes .
  • Crystallization : Recrystallize from ethanol to obtain single crystals suitable for diffraction studies .
  • Data validation : Employ checkCIF/PLATON to flag unusual bond lengths or angles during refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.